2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE
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Overview
Description
2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 1,2,3,4-tetrahydrocarbazole.
Condensation Reaction: The key step involves a condensation reaction between 4-chlorobenzaldehyde and 1,2,3,4-tetrahydrocarbazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring of the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of the derivative, known for its wide range of biological activities.
4-Chlorobenzaldehyde: A key starting material in the synthesis of the compound.
Tetrahydrocarbazole: Another related compound with similar structural features.
Uniqueness
2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE is unique due to its specific combination of a chlorophenyl group and a tetrahydrocarbazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-15-11-9-14(10-12-15)13-20(23)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,9-12H,2,4,6,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVPRYWXGHMODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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